Bienvenue dans la boutique en ligne BenchChem!

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

Bromodomain inhibitors CBP/P300 Regioisomer SAR

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride (CAS 2172256-33-4) is a heterocyclic building block comprising a saturated 1,4-benzoxazepine ring bearing a carboxylic acid at the 6-position, supplied as the hydrochloride salt with a molecular weight of 229.7 g/mol and minimum purity of 95%. The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been validated as an N-acetyl-lysine mimetic scaffold in the development of selective CBP/P300 bromodomain inhibitors, yielding the chemical probe I-CBP112 and the potent inhibitor TPOP146 (Kd = 134 nM for CBP, with selectivity over BRD4 at 5.02 μM).

Molecular Formula C10H12ClNO3
Molecular Weight 229.66
CAS No. 2172256-33-4
Cat. No. B2937537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride
CAS2172256-33-4
Molecular FormulaC10H12ClNO3
Molecular Weight229.66
Structural Identifiers
SMILESC1COC2=CC=CC(=C2CN1)C(=O)O.Cl
InChIInChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H
InChIKeyQMJAHDXNOHTAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic Acid Hydrochloride (CAS 2172256-33-4): Core Benzoxazepine Scaffold for Bromodomain Inhibitor Development


2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride (CAS 2172256-33-4) is a heterocyclic building block comprising a saturated 1,4-benzoxazepine ring bearing a carboxylic acid at the 6-position, supplied as the hydrochloride salt with a molecular weight of 229.7 g/mol and minimum purity of 95% . The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been validated as an N-acetyl-lysine mimetic scaffold in the development of selective CBP/P300 bromodomain inhibitors, yielding the chemical probe I-CBP112 and the potent inhibitor TPOP146 (Kd = 134 nM for CBP, with selectivity over BRD4 at 5.02 μM) [1]. This specific 6-carboxylic acid derivative serves as the unsubstituted core scaffold, distinguished from the 9-carboxylate building block employed in the published inhibitor series, thereby offering a distinct regioisomeric handle for structure–activity relationship (SAR) exploration [1].

Why 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic Acid Hydrochloride Cannot Be Replaced by Other Benzoxazepine Analogs


The benzoxazepine scaffold family encompasses multiple regioisomeric and oxidation-state variants—including 7-, 8-, and 9-carboxylic acids, 5-oxo derivatives, and N-protected analogs—each of which presents a distinct steric and electronic environment for further derivatization [1]. In the published CBP/P300 bromodomain inhibitor series, the 9-carboxylate isomer was specifically employed as the key intermediate, and SAR studies demonstrated that substituent position profoundly affects bromodomain affinity and selectivity [1]. Substituting the 6-carboxylic acid hydrochloride with a 7- or 8-carboxylic acid isomer, or with the Boc-protected N-4 variant, would alter the vector of the carboxylate handle and preclude direct access to the same chemical space. The hydrochloride salt form further distinguishes this compound from free-base or ester analogs by providing a pre-ionized, water-soluble species that can be directly coupled under amidation conditions without additional neutralization steps .

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic Acid Hydrochloride


Regioisomeric Carboxylate Position: 6-COOH vs. 9-COOH in CBP Bromodomain Inhibitor SAR

In the comprehensive SAR study of 2,3,4,5-tetrahydro-1,4-benzoxazepine-based CBP/P300 bromodomain inhibitors, the 9-carboxylate building block (compound 91) was utilized as the key intermediate for amide diversification, yielding lead compounds with CBP affinity (Kd) values as low as 134 nM and selectivity over BRD4 exceeding 37-fold (Kd BRD4 = 5.02 μM) [1]. The 6-carboxylic acid hydrochloride represents a distinct regioisomer that places the carboxylate handle at a meta-like position relative to the ring oxygen, as opposed to the ortho/para-like 9-position. While no published head-to-head biological comparison of 6-COOH versus 9-COOH regioisomers exists, the differential positioning alters the exit vector of the carboxylic acid by approximately 120° relative to the benzoxazepine ring plane, directly impacting the geometry of subsequent amide or ester derivatives [1]. This regioisomeric difference is critical for scaffold-hopping and fragment-based drug design campaigns where the carboxylate position determines accessible chemical space [2].

Bromodomain inhibitors CBP/P300 Regioisomer SAR

Hydrochloride Salt vs. Free Base: Molecular Weight and Formulation-Relevant Properties

The hydrochloride salt (C10H12ClNO3, MW = 229.66 g/mol) provides a defined stoichiometric form that differs from the free base 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid (C10H11NO3, MW = 193.20 g/mol, CAS 1783582-44-4) . The 36.46 g/mol mass increment corresponds to one equivalent of HCl. The salt form offers improved aqueous solubility compared to the neutral free acid, which is critical for direct use in aqueous amide coupling reactions and for precise stoichiometric calculations in parallel synthesis . The free base (CAS 1783582-44-4) has no reported melting point or solubility data in authoritative databases, whereas the hydrochloride is supplied as a characterized solid with a minimum purity specification of 95% .

Salt selection Solubility Building block handling

Unsubstituted Core Scaffold vs. N-Protected Analogs: Maximal Derivatization Flexibility

Unlike the Boc-protected analog 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid (CAS 2137565-61-6, MW = 293.32 g/mol) or the N-Fmoc derivatives, this compound bears a free secondary amine at position 4, enabling direct diversification without a deprotection step . In the published inhibitor series, the N-4 position was a critical site for SAR exploration, where propionyl, acyl, and sulfonamide substituents were introduced to modulate CBP/P300 bromodomain affinity [1]. The free amine in the 6-carboxylic acid hydrochloride eliminates one synthetic step (Boc or Fmoc removal) and avoids potential side reactions associated with acidic or basic deprotection conditions, which is particularly advantageous in library synthesis and high-throughput parallel chemistry workflows .

Unprotected scaffold Derivatization Parallel synthesis

Purity Benchmarking: 95% Minimum Specification with Implied Batch-to-Batch Consistency

The hydrochloride salt is specified at a minimum purity of 95% (HPLC) by the supplier (Biosynth, product XLD25633) . In contrast, the free base (CAS 1783582-44-4) lacks a published purity specification from major database entries, and the 5-oxo analog (CAS 2098061-03-9) is listed without a purity threshold on commercial indices . A defined minimum purity is critical for procurement decisions in medicinal chemistry, where impurities in building blocks can confound biological assay results and lead to false SAR conclusions. The 95% threshold aligns with industry-standard specifications for fragment-based and parallel synthesis libraries .

Purity specification Quality control Reproducibility

Optimal Application Scenarios for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic Acid Hydrochloride


CBP/P300 Bromodomain Inhibitor SAR Expansion at the 6-Position

Medicinal chemistry teams expanding the SAR of benzoxazepine-based bromodomain inhibitors should select the 6-carboxylic acid hydrochloride when aiming to explore amide derivatives with a regioisomeric exit vector distinct from the published 9-carboxylate series. The 6-COOH handle enables access to chemical space not explored in the J. Med. Chem. 2016 study, where the 9-carboxylate building block yielded inhibitors with CBP Kd down to 134 nM [1]. By coupling diverse amines at the 6-position while independently varying the N-4 substituent, teams can probe whether the 6-amide geometry confers improved selectivity over BRD4 or other BET family bromodomains.

Fragment-Based Drug Discovery Libraries Using Unprotected Benzoxazepine Cores

The free N-4 secondary amine and 6-carboxylic acid offer two orthogonal functionalization handles for fragment elaboration. Unlike N-Boc or N-Fmoc protected analogs, this hydrochloride salt eliminates a deprotection step, making it suitable for direct inclusion in parallel synthesis libraries [1]. The 95% minimum purity specification supports reproducible library production, and the salt form's aqueous solubility facilitates automated liquid handling in high-throughput chemistry platforms .

Scaffold-Hopping from 9-Carboxylate to 6-Carboxylate Benzoxazepines

Research groups seeking to diversify away from the extensively characterized 9-carboxylate benzoxazepine series can use the 6-carboxylic acid hydrochloride as a scaffold-hopping starting point. The regioisomeric shift alters the trajectory of the carboxylate group by approximately 120°, which may enable engagement of different binding site residues or improve physicochemical properties while retaining the validated N-acetyl-lysine mimetic core [1].

Direct Amidation Without Pre-Neutralization for Automated Synthesis

In automated parallel synthesis workflows, the hydrochloride salt can be directly weighed and coupled with amines using standard HATU or EDC/HOBt conditions without a separate neutralization step, as the tertiary amine base present in the coupling mixture serves to liberate the free amine in situ. This contrasts with free-base forms that may require pre-dissolution in base, adding a manual intervention step. The well-characterized solid form (MW = 229.66 g/mol) enables precise stoichiometric calculations essential for automated liquid handler programming [1].

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.